5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, a thiazole ring, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.
Formation of the Furan Ring: The furan ring can be synthesized by cyclization of a suitable precursor, such as a 2-furylcarboxylic acid derivative.
Nitration: The nitro group can be introduced through nitration of the furan ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-nitrofuran-2-carboxamide: Similar structure but lacks the pyridine and thiazole rings.
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide: Similar structure but lacks the nitro group.
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide: Similar structure but has a benzene ring instead of a furan ring.
Uniqueness
5-nitro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, pyridine ring, thiazole ring, and furan ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(10-3-4-11(21-10)17(19)20)16-13-15-9(7-22-13)8-2-1-5-14-6-8/h1-7H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUXHCJXUCTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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